Benzamide, 4-(5-oxo-5H-[1]benzopyrano[4,3-d]pyrimidin-2-yl)-
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Overview
Description
Benzamide, 4-(5-oxo-5H-1benzopyrano[4,3-d]pyrimidin-2-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzopyrano-pyrimidine core structure, which is known for its diverse biological activities. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(5-oxo-5H-1benzopyrano[4,3-d]pyrimidin-2-yl)- typically involves multicomponent reactions. One efficient method includes a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible. The absence of metal catalysts and the simplicity of the workup procedure further enhance its industrial applicability .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(5-oxo-5H-1benzopyrano[4,3-d]pyrimidin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the benzopyrano-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzopyrano-pyrimidine compounds .
Scientific Research Applications
Chemistry
In chemistry, Benzamide, 4-(5-oxo-5H-1benzopyrano[4,3-d]pyrimidin-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown potential in various assays. It has been investigated for its anthelmintic properties, demonstrating activity against nematodes like Caenorhabditis elegans . This makes it a candidate for the development of new antiparasitic drugs.
Medicine
In medicine, the compound’s antiviral activity has been a focal point of research. It has shown promising results against viruses such as the Newcastle disease virus, outperforming some existing antiviral drugs . This highlights its potential as a lead compound for antiviral drug development.
Industry
Industrially, the compound’s ease of synthesis and high yield make it attractive for large-scale production. Its applications in the pharmaceutical industry are particularly noteworthy, given its potential therapeutic benefits .
Mechanism of Action
The mechanism of action of Benzamide, 4-(5-oxo-5H-1benzopyrano[4,3-d]pyrimidin-2-yl)- involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and interfering with the viral life cycle . The compound’s anthelmintic activity is believed to result from its disruption of nematode development, possibly by inhibiting key enzymes involved in growth and reproduction .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used in cancer treatment. Benzamide, 4-(5-oxo-5H-benzopyrano[4,3-d]pyrimidin-2-yl)- has shown higher antiviral activity compared to Pemetrexed.
Methotrexate: Another related compound with applications in cancer therapy. The unique structure of Benzamide, 4-(5-oxo-5H-benzopyrano[4,3-d]pyrimidin-2-yl)- provides distinct biological activities.
Uniqueness
The uniqueness of Benzamide, 4-(5-oxo-5H-1benzopyrano[4,3-d]pyrimidin-2-yl)- lies in its diverse biological activities and its potential for therapeutic applications. Its high yield synthesis and the absence of metal catalysts in its preparation further enhance its appeal for research and industrial applications .
Properties
Molecular Formula |
C18H11N3O3 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-(5-oxochromeno[4,3-d]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C18H11N3O3/c19-16(22)10-5-7-11(8-6-10)17-20-9-13-15(21-17)12-3-1-2-4-14(12)24-18(13)23/h1-9H,(H2,19,22) |
InChI Key |
QGEPTVWUVLCZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3C(=O)O2)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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